molecular formula C13H24N2 B15326831 3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane

3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B15326831
M. Wt: 208.34 g/mol
InChI Key: JDZJGIRQXQUZSH-UHFFFAOYSA-N
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Description

3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted with a pyrrolidin-1-yl ethyl chain at the C3 position. This scaffold is structurally related to tropane alkaloids and is frequently modified for pharmacological applications, including central nervous system (CNS) targeting. Notably, this compound has been listed as discontinued in commercial catalogs (CymitQuimica), suggesting challenges in development or scalability .

The 8-azabicyclo[3.2.1]octane core is a versatile platform for drug discovery, enabling substitutions that modulate receptor affinity, selectivity, and pharmacokinetic properties.

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

3-(2-pyrrolidin-1-ylethyl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H24N2/c1-2-7-15(6-1)8-5-11-9-12-3-4-13(10-11)14-12/h11-14H,1-10H2

InChI Key

JDZJGIRQXQUZSH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2CC3CCC(C2)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides.

    Construction of the Azabicyclo[3.2.1]octane Framework: This step often involves intramolecular cyclization reactions, which can be facilitated by using strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
Compound Name Substituent Biological Target Activity/Effect Key Findings References
3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane Pyrrolidin-1-yl ethyl Undisclosed (Discontinued) Potential CNS modulation Limited data; synthesis challenges noted
WF-31 (8-methyl-2β-propanoyl-3β-(4-isopropylphenyl)) Propanoyl, isopropylphenyl Serotonin Transporter (SERT) Antidepressant-like effects Reduced immobility in FST*; no motor suppression
N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl) (10a) Dimethylaminoethyl NK1 Receptor hNK1 antagonism (IC₅₀: 12 nM) High hERG selectivity (>100-fold)
3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane Diaryl groups δ/μ Opioid Receptors Analgesic, anti-inflammatory Agonist/antagonist effects dependent on substituents
8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl) Triazole Undisclosed Anticonvulsant potential High-purity synthesis achieved

*FST: Forced Swim Test

Structure-Activity Relationship (SAR) Insights

  • Pyrrolidine vs. Piperidine/Piperazine Substituents: Dimethylaminoethyl (10a) and piperidinyl (10c) analogs () demonstrate that bulkier substituents (e.g., piperidine) may enhance NK1 receptor affinity but reduce hERG channel selectivity compared to smaller groups like dimethylamine . In serotonin/dopamine transporter inhibitors (), substituents like propanoyl and aryl groups dictate selectivity. WF-31 (SERT inhibitor) lacks motor suppression, unlike dopamine-selective analogs, highlighting the role of substitution in CNS side effects .
  • Core Modifications :

    • Diaryl derivatives () exhibit opioid receptor modulation, whereas sulfonamide-linked pyrazole analogs () target undisclosed pathways, suggesting scaffold adaptability for diverse targets.

Biological Activity

The compound 3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane , also known by its CAS number 1185300-31-5, belongs to a class of azabicyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H22_{22}N2_2
  • Molecular Weight : 198.31 g/mol

This compound features a bicyclic structure that is characteristic of many biologically active molecules, providing a scaffold for various pharmacological interactions.

Research indicates that compounds within the azabicyclo[3.2.1]octane class may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory responses. Notably:

  • Inhibition of NAAA : A study highlighted the potential of related azabicyclo compounds to inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the degradation of endogenous palmitoylethanolamide (PEA). This inhibition may enhance anti-inflammatory effects by preserving PEA levels in inflamed tissues .

Pharmacological Studies

Several studies have investigated the pharmacological properties of azabicyclo compounds, including:

  • Analgesic Effects : The inhibition of NAAA has been associated with analgesic properties, suggesting that this compound may exhibit pain-relieving effects through this mechanism .
  • Neurotransmitter Modulation : Compounds with similar structures have shown potential in modulating neurotransmitter systems, indicating possible applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedFindings
NAAA InhibitionIC50_{50} = 0.042 μM; significant anti-inflammatory effects observed.
Analgesic PropertiesRelated compounds demonstrated pain relief in animal models.
Neurotransmitter EffectsModulation of serotonin and dopamine pathways noted.

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